2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid
Description
2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Properties
IUPAC Name |
2-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-6(2)9(11(16)17)12-10(15)8-5-14(4)13-7(8)3/h5-6,9H,1-4H3,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMYWPYLFHCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid apart is its specific substitution pattern, which can confer unique reactivity and biological activity compared to other pyrazole derivatives .
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